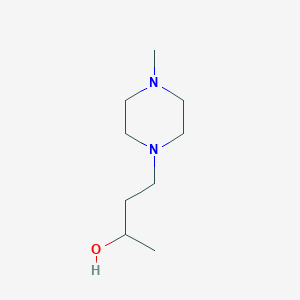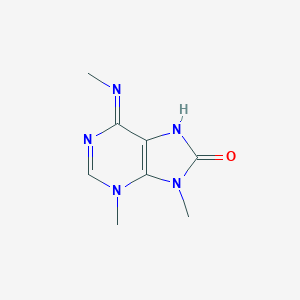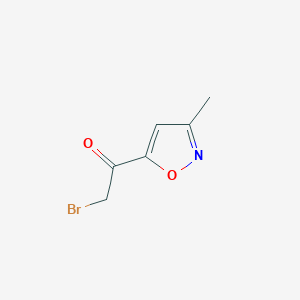
FT-Adm
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone: is a synthetic derivative of adriamycinone, a compound known for its antitumor properties. This compound is characterized by the presence of a 2,6-dideoxy-2-fluorotalopyranose sugar moiety attached to the adriamycinone core. The modification with the fluorinated sugar enhances its biological activity and stability, making it a valuable compound in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone involves several key steps:
Preparation of the Sugar Moiety: The 2,6-dideoxy-2-fluorotalopyranose is synthesized through the epoxide-ring opening of methyl 2,3-anhydro-4-O-benzyl-6-deoxy-alpha-L-gulopyranoside with potassium hydrogen fluoride in ethylene glycol.
Glycosylation: The synthesized sugar moiety is then coupled with adriamycinone through glycosylation reactions.
Industrial Production Methods: Industrial production of 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated sugar moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Thiols, amines, polar solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced adriamycinone derivatives.
Substitution: Substituted adriamycinone derivatives with modified sugar moieties.
Scientific Research Applications
Chemistry: 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone is used as a model compound in synthetic organic chemistry to study glycosylation reactions and the effects of fluorination on sugar moieties .
Biology: In biological research, this compound is used to investigate the mechanisms of action of anthracycline antibiotics and their interactions with cellular targets .
Medicine: The primary application of 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone is in cancer research. It has shown significant antitumor activity and is studied for its potential use in chemotherapy .
Industry: In the pharmaceutical industry, this compound is used in the development of new anticancer drugs and as a reference standard in quality control .
Mechanism of Action
The mechanism of action of 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone involves its interaction with DNA. The compound intercalates into DNA strands, disrupting the replication and transcription processes. This leads to the inhibition of cancer cell proliferation and induces apoptosis . The fluorinated sugar moiety enhances the compound’s stability and binding affinity to DNA, making it more effective than its non-fluorinated counterparts .
Comparison with Similar Compounds
Daunomycinone: Another anthracycline antibiotic with similar antitumor properties.
Doxorubicin: A widely used chemotherapeutic agent with a similar mechanism of action.
Epirubicin: A derivative of doxorubicin with modified pharmacokinetic properties.
Uniqueness: 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone is unique due to the presence of the fluorinated sugar moiety, which enhances its biological activity and stability. This modification makes it more effective in targeting cancer cells and reduces the likelihood of resistance development .
Properties
CAS No. |
103930-51-4 |
|---|---|
Molecular Formula |
C27H27FO12 |
Molecular Weight |
562.5 g/mol |
IUPAC Name |
(7S,9S)-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H27FO12/c1-9-20(31)25(36)19(28)26(39-9)40-13-7-27(37,14(30)8-29)6-11-16(13)24(35)18-17(22(11)33)21(32)10-4-3-5-12(38-2)15(10)23(18)34/h3-5,9,13,19-20,25-26,29,31,33,35-37H,6-8H2,1-2H3/t9-,13-,19+,20+,25-,26-,27-/m0/s1 |
InChI Key |
KXGVIPZFMKMPFU-OATXVPTESA-N |
SMILES |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)F)O)O |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)F)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)F)O)O |
Key on ui other cas no. |
103930-51-4 |
Synonyms |
5,12-Naphthacenedione, 10-((2,6-dideoxy-2-fluoro-alpha-L-talopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-, (8S-cis)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)








![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B34452.png)
